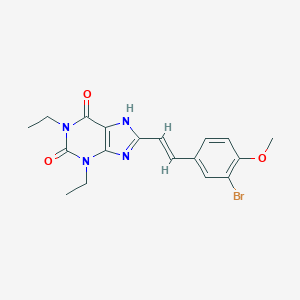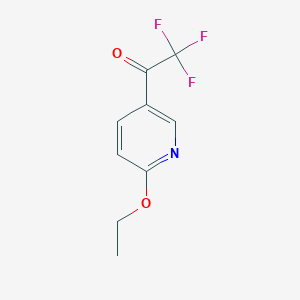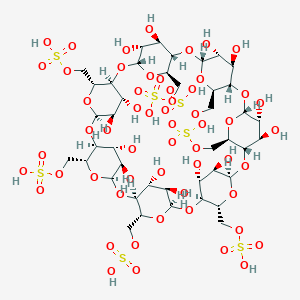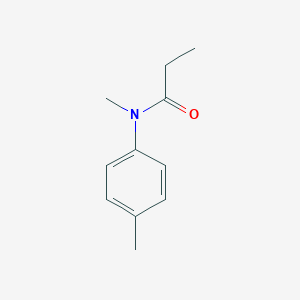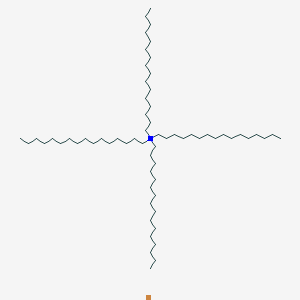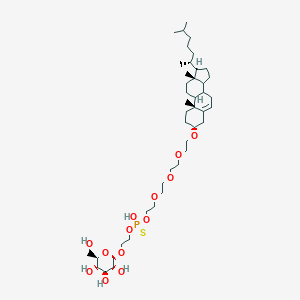
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate, commonly known as CHOPEG-PT, is a synthetic phospholipid derivative that has been extensively studied in scientific research. This compound has shown promising results in various applications, including gene therapy, drug delivery, and cancer treatment. In
作用機序
The mechanism of action of CHOPEG-PT is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. The phosphorothioate linkage in CHOPEG-PT provides stability to the complex and enhances its cellular uptake. Once inside the cell, the complex is internalized through endocytosis and released into the cytoplasm. The nucleic acids or drugs are then free to exert their therapeutic effects.
生化学的および生理学的効果
CHOPEG-PT has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. It does not induce an inflammatory response and is rapidly cleared from the body. However, some studies have reported that CHOPEG-PT can induce transient liver toxicity at high doses.
実験室実験の利点と制限
CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. It can be used to deliver a wide range of nucleic acids and drugs, and it has been shown to be effective in various cell types and animal models. However, CHOPEG-PT has some limitations, including its relatively low transfection efficiency compared to other transfection agents, and its potential for liver toxicity at high doses.
将来の方向性
There are several future directions for the development and application of CHOPEG-PT. One area of focus is the optimization of its transfection efficiency, which could be achieved through modifications of its chemical structure or the incorporation of targeting ligands. Another area of interest is the development of CHOPEG-PT-based therapeutics for the treatment of various diseases, including cancer, genetic disorders, and viral infections. Finally, further studies are needed to fully understand the safety and toxicity profile of CHOPEG-PT, particularly at high doses and in long-term studies.
Conclusion
CHOPEG-PT is a synthetic phospholipid derivative that has shown promising results in various scientific research applications, including gene therapy, drug delivery, and cancer treatment. Its mechanism of action is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. While CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility, it also has some limitations, including its relatively low transfection efficiency and potential for liver toxicity at high doses. However, with further research and development, CHOPEG-PT has the potential to become a valuable tool in the field of biomedical research and therapeutics.
合成法
CHOPEG-PT is synthesized through a series of chemical reactions starting with cholesterol and galactose. The synthesis involves the protection of hydroxyl groups, the formation of a phosphorothioate linkage, and deprotection of the hydroxyl groups. The final product is a white powder that is soluble in water and other polar solvents.
科学的研究の応用
CHOPEG-PT has been extensively studied for its applications in gene therapy and drug delivery. It has been shown to efficiently deliver nucleic acids, such as plasmid DNA and siRNA, to target cells in vitro and in vivo. It has also been used to deliver anticancer drugs, such as doxorubicin, to cancer cells, resulting in improved therapeutic efficacy and reduced toxicity.
特性
CAS番号 |
145307-64-8 |
|---|---|
製品名 |
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate |
分子式 |
C43H77O13PS |
分子量 |
865.1 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy-hydroxyphosphinothioyl]oxyethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H77O13PS/c1-29(2)7-6-8-30(3)34-11-12-35-33-10-9-31-27-32(13-15-42(31,4)36(33)14-16-43(34,35)5)52-23-21-50-19-17-49-18-20-51-22-25-54-57(48,58)55-26-24-53-41-40(47)39(46)38(45)37(28-44)56-41/h9,29-30,32-41,44-47H,6-8,10-28H2,1-5H3,(H,48,58)/t30-,32-,33?,34-,35?,36?,37-,38+,39+,40-,41-,42+,43-,57?/m1/s1 |
InChIキー |
FKDFLTHDUSPADA-FSDBGDPESA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOCCOP(=S)(O)OCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
同義語 |
mono-Gal-Chol O-(11-(5-cholesten-3 beta-yloxy)3,6,9-trioxaundecyl) O-(2-(beta-D-galactopyranosyloxy)ethyl) phosphorothioate O-(11-(5-cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



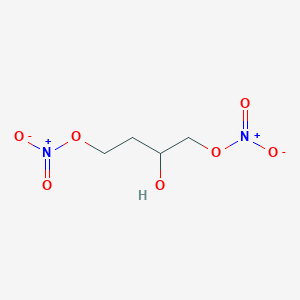
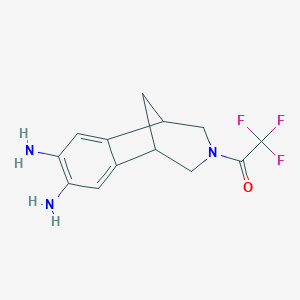
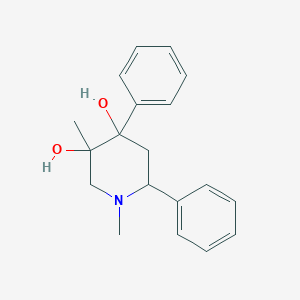
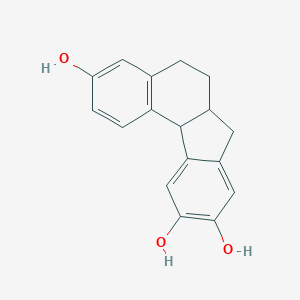
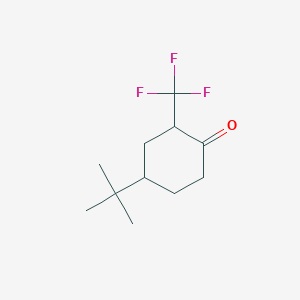
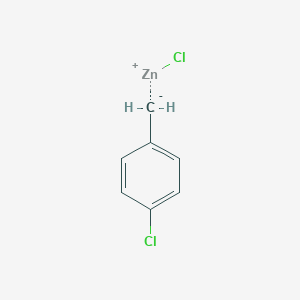
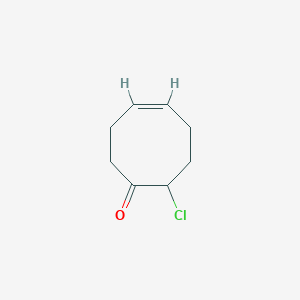
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
